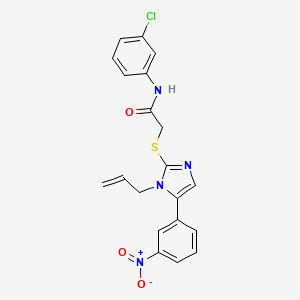
2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide, also known as ANIT-1, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
One of the significant applications of compounds related to 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is in the area of anticonvulsant activity. A study by Aktürk et al. (2002) highlighted that derivatives of imidazol-1-yl)-N-phenylacetamide, a similar compound, demonstrated anticonvulsant activity against seizures induced by maximal electroshock (MES). This suggests potential application in the treatment of epilepsy or seizure disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antitumor and Anticancer Activities
Compounds structurally similar to this compound have shown potential in antitumor and anticancer applications. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Furthermore, Evren et al. (2019) also reported the synthesis of similar compounds with significant anticancer properties (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antibacterial and Antifungal Agents
Derivatives of imidazole acetamide compounds, related to the chemical , have been explored for their antibacterial and antifungal properties. Kumar et al. (2012) synthesized compounds that demonstrated significant activity against various bacterial and fungal strains (Kumar, Kumar, Drabu, Khan, Alam, Malhotra, & Minhaj, 2012). This suggests a potential use in combating infectious diseases caused by resistant microbial strains.
Corrosion Inhibition
Some benzimidazole derivatives, structurally similar to the compound , have been studied for their corrosion inhibition properties. Rouifi et al. (2020) found that these compounds effectively inhibit corrosion in certain environments (Rouifi, Rbaa, Abousalem, Benhiba, Laabaissi, Oudda, Lakhrissi, Guenbour, Warad, & Zarrouk, 2020). This highlights a potential application in materials science and engineering.
Antimicrobial Evaluation
Imidazole derivatives have also been evaluated for their antimicrobial properties. Joshi and Parikh (2013) synthesized chalcone derivatives containing imidazole and oxadiazole, showing antimicrobial activity against multidrug-resistant bacteria and fungi (Joshi & Parikh, 2013). This points towards their potential use in developing new antimicrobial agents.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c1-2-9-24-18(14-5-3-8-17(10-14)25(27)28)12-22-20(24)29-13-19(26)23-16-7-4-6-15(21)11-16/h2-8,10-12H,1,9,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUVKMYIIHQFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2420378.png)
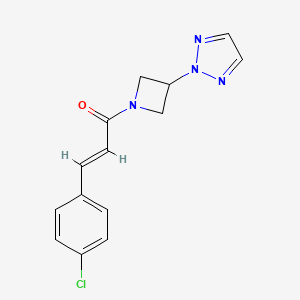

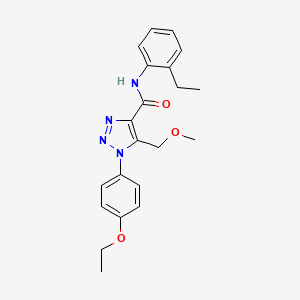
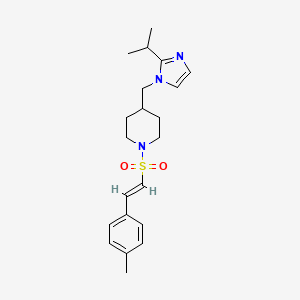
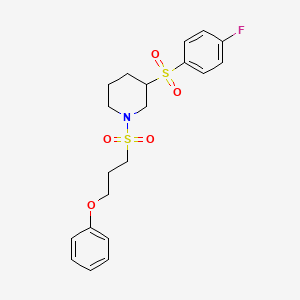
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2420392.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate](/img/structure/B2420395.png)
![3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2420396.png)
![ethyl 2-(4-benzoylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2420397.png)
![3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2420398.png)
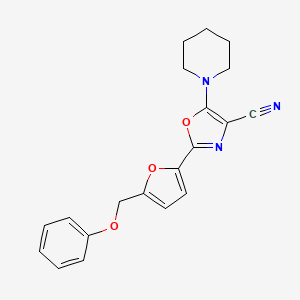
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2420400.png)